7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester
Overview
Description
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester is a fluorescent dye widely used in biochemical and molecular biology research. It is known for its ability to form stable conjugates with amines, making it a valuable tool for labeling and detecting biomolecules.
Mechanism of Action
Target of Action
The primary target of 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester are primary amine groups on proteins, peptides, antibodies, and other biomolecules . The compound is utilized in FRET-based studies, acting as the donor dye .
Mode of Action
The compound interacts with its targets by reacting towards primary amine groups on proteins, peptides, antibodies, and other biomolecules . This interaction occurs at a pH range of 7.0-9.0 .
Biochemical Pathways
It is known to be used in fret-based studies , which suggests that it may be involved in pathways where energy transfer between molecules is significant.
Pharmacokinetics
It is known to be soluble in acetonitrile, chloroform, n,n-dimethylformamide, dimethyl sulfoxide, and methanol , which may influence its absorption and distribution in biological systems.
Result of Action
The result of the compound’s action is the generation of a blue fluorescent signal . This signal can be detected and measured, providing a means to study the presence and behavior of the target biomolecules.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and solvent. For instance, the compound reacts towards primary amine groups at a pH range of 7.0-9.0 . Additionally, its solubility in various solvents may affect its distribution and stability in different environments.
Biochemical Analysis
Biochemical Properties
The 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester is known to interact with various enzymes, proteins, and other biomolecules. It is often used in Fluorescence Resonance Energy Transfer (FRET) based studies, acting as the donor dye . The nature of these interactions is primarily through the primary amine groups present in these biomolecules .
Cellular Effects
Given its properties as a fluorescent probe, it is likely to influence cell function by enabling the visualization and tracking of the biomolecules it is attached to .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity towards primary amine groups. This allows it to form covalent bonds with biomolecules such as proteins, thereby enabling their visualization under fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester typically involves the esterification of 7-Dimethylaminocoumarin-4-acetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution with primary amines. This reaction forms stable amide bonds, which are crucial for its application in labeling biomolecules.
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide
Conditions: Organic solvents (dimethylformamide, dichloromethane), inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major product of the reaction with primary amines is the corresponding amide, which retains the fluorescent properties of the parent compound.
Scientific Research Applications
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester is extensively used in various scientific fields:
Chemistry: Used as a fluorescent probe for detecting and quantifying amines and other nucleophiles.
Biology: Employed in labeling proteins, peptides, and nucleic acids for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize biological processes and disease markers.
Industry: Applied in the development of biosensors and diagnostic devices.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxycoumarin-4-acetic acid succinimidyl ester
- 7-Diethylaminocoumarin-3-carboxylic acid succinimidyl ester
Uniqueness
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester is unique due to its specific fluorescent properties, which include a high quantum yield and stability. These characteristics make it particularly suitable for applications requiring sensitive and accurate detection of biomolecules.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-18(2)11-3-4-12-10(7-16(22)24-13(12)9-11)8-17(23)25-19-14(20)5-6-15(19)21/h3-4,7,9H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVIONHAFVXWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242389 | |
Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96686-59-8 | |
Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID SUCCINIMIDYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6B7Z57XYL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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